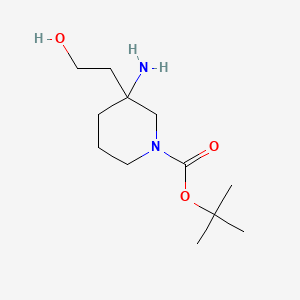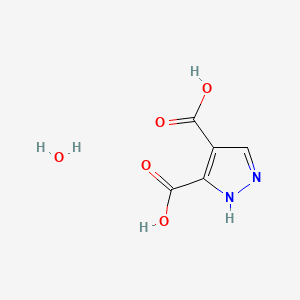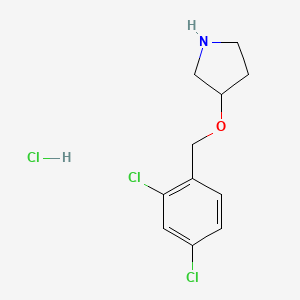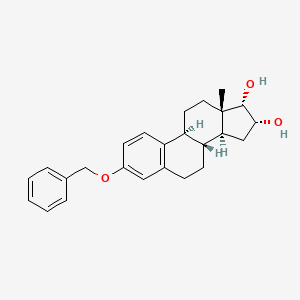![molecular formula C7H3Cl2FN2O B567523 4,6-Dichloro-7-fluoro-1H-pyrrolo[3,4-c]pyridin-3(2H)-one CAS No. 1312693-69-8](/img/structure/B567523.png)
4,6-Dichloro-7-fluoro-1H-pyrrolo[3,4-c]pyridin-3(2H)-one
Vue d'ensemble
Description
“4,6-Dichloro-7-fluoro-1H-pyrrolo[3,4-c]pyridin-3(2H)-one” is a chemical compound that belongs to the class of organic compounds known as pyrrolopyridines . Pyrrolopyridines are compounds containing a pyrrolopyridine moiety, which consists of a pyrrole ring fused to a pyridine ring .
Synthesis Analysis
The synthesis of such compounds generally involves complex organic reactions, often requiring multiple steps and specific conditions . Without specific literature or patents describing the synthesis of this exact compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrrolopyridine core, with chlorine atoms at the 4 and 6 positions, and a fluorine atom at the 7 position . The presence of these halogens could significantly affect the compound’s reactivity and properties .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would largely depend on the specific conditions and reagents present . The halogens present in the molecule could potentially be replaced via nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure . The presence of halogens could make the compound relatively dense and possibly increase its boiling and melting points .Applications De Recherche Scientifique
Heterocyclic Compounds in Scientific Research
Heterocyclic compounds, including pyrrolopyridine derivatives, play a significant role in scientific research due to their varied applications spanning from dye synthesis, medicinal chemistry, to environmental and material sciences.
Diketopyrrolopyrroles in Dye Synthesis and Optical Applications
Diketopyrrolopyrroles, with their extensive utility in high-quality pigments, field-effect transistors, bulk-heterojunction solar cells, dye-sensitized solar cells, and fluorescence imaging, represent a class of compounds that share functional similarities with 4,6-Dichloro-7-fluoro-1H-pyrrolo[3,4-c]pyridin-3(2H)-one. Their straightforward synthesis, stability, and near-unity fluorescence quantum yield make them attractive for future applications in optical materials and imaging technologies (Grzybowski & Gryko, 2015).
Pyrazolo[3,4-b]pyridine in Kinase Inhibition
Pyrazolo[3,4-b]pyridine derivatives, noted for their versatility in interacting with kinases via multiple binding modes, highlight the pharmaceutical relevance of pyrrolopyridine compounds. These derivatives are utilized extensively in kinase inhibitor design, indicating the potential for compounds like 4,6-Dichloro-7-fluoro-1H-pyrrolo[3,4-c]pyridin-3(2H)-one to serve as scaffolds in drug discovery (Wenglowsky, 2013).
Environmental Monitoring and Analysis of Fluoroalkylether Compounds
The study of fluoroalkylether compounds, including their environmental occurrence, fate, and effects, parallels the interest in understanding the environmental impact of fluorinated heterocyclic compounds. This research emphasizes the necessity of monitoring and analyzing novel fluoroalkylether substances due to their potential environmental and health risks (Munoz et al., 2019).
Pyrrolidine Derivatives in Medicinal Chemistry
Pyrrolidine, a five-membered nitrogen heterocycle, exemplifies the utility of nitrogen heterocycles in developing compounds for treating human diseases. The review on bioactive molecules containing pyrrolidine rings showcases the potential for structural analogs of 4,6-Dichloro-7-fluoro-1H-pyrrolo[3,4-c]pyridin-3(2H)-one to contribute to medicinal chemistry and drug design (Li Petri et al., 2021).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
4,6-dichloro-7-fluoro-1,2-dihydropyrrolo[3,4-c]pyridin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2FN2O/c8-5-3-2(1-11-7(3)13)4(10)6(9)12-5/h1H2,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDMWQSCKMZHECI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C(=O)N1)C(=NC(=C2F)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,6-Dichloro-7-fluoro-1H-pyrrolo[3,4-c]pyridin-3(2H)-one | |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



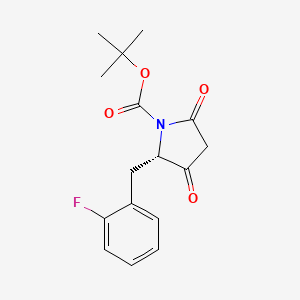
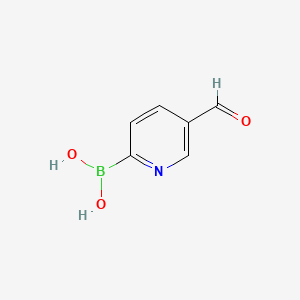

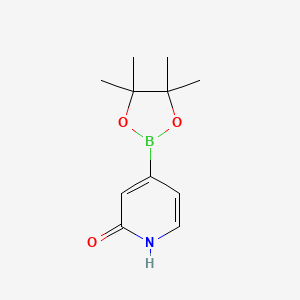
![6-Amino-2-Boc-2-azaspiro[3.3]heptane-6-carboxylic acid](/img/structure/B567449.png)


